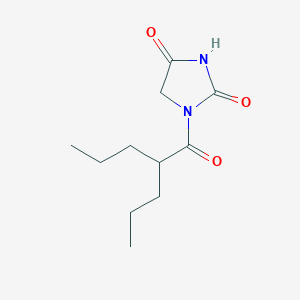

Hydantoin, 1-(2-propylvaleryl)-

Description

Established Synthetic Pathways for the Hydantoin Core

The formation of the fundamental hydantoin ring structure can be achieved through several classical and well-established synthetic methodologies. These methods provide the necessary backbone for subsequent derivatization to yield 1-(2-propylvaleryl)-hydantoin.

Classical Urech Hydantoin Synthesis Adaptations

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is a foundational method for producing hydantoins from α-amino acids. wikipedia.orgdrugfuture.com The reaction typically involves treating an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the intermediate hydantoic acid. drugfuture.com

While the classical Urech synthesis yields N1 and N3 unsubstituted hydantoins, adaptations can be envisioned for the synthesis of N-substituted derivatives. researchgate.net For the preparation of a precursor to 1-(2-propylvaleryl)-hydantoin, one could start with an N-acylated amino acid. However, direct acylation of the amino acid with 2-propylvaleryl chloride prior to the Urech reaction could be challenging due to competing reactions. A more plausible adaptation involves the synthesis of the parent hydantoin followed by selective N1-acylation. Recent advancements have revisited the Urech synthesis, employing hypervalent iodine reagents to achieve the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. organic-chemistry.org This modern approach offers a more controlled and user-friendly alternative to traditional methods. organic-chemistry.org

Table 1: Key Features of the Urech Hydantoin Synthesis

| Feature | Description |

| Reactants | α-Amino acid, Potassium cyanate, Hydrochloric acid wikipedia.orgdrugfuture.com |

| Intermediate | Hydantoic acid salt drugfuture.com |

| Product | Hydantoin wikipedia.org |

| Key Transformation | Cyclization of hydantoic acid drugfuture.com |

Bucherer-Bergs Reaction Applications in Hydantoin Synthesis

The Bucherer-Bergs reaction is a versatile and widely used multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This one-pot synthesis typically involves the reaction of a carbonyl compound (an aldehyde or a ketone), ammonium (B1175870) carbonate, and an alkali metal cyanide (such as potassium cyanide). wikipedia.orgchem-station.com The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org

The classical Bucherer-Bergs reaction yields hydantoins that are unsubstituted at the N1 and N3 positions. encyclopedia.pub To apply this reaction for the synthesis of a precursor to 1-(2-propylvaleryl)-hydantoin, one would typically perform the Bucherer-Bergs reaction to form the desired 5-substituted hydantoin, which can then be isolated and subsequently acylated at the N1 position in a separate step. The reaction is known for its simplicity and efficiency, particularly for generating 5,5-disubstituted hydantoins. nih.govencyclopedia.pub Some modifications, such as using acetamide (B32628) or formamide (B127407) as a solvent, have been recommended for challenging substrates. mdpi.com

Table 2: General Scheme of the Bucherer-Bergs Reaction

| Reactants | Product |

| Ketone/Aldehyde, Ammonium Carbonate, Potassium Cyanide wikipedia.orgchem-station.com | 5,5-Disubstituted Hydantoin |

Contemporary Synthetic Strategies for N-Substitution and Derivatization

Modern synthetic chemistry offers a range of strategies for the specific introduction of substituents onto the hydantoin ring, which are crucial for producing 1-(2-propylvaleryl)-hydantoin.

Condensation and Alkylation Approaches at N1-Position

Direct N1-alkylation or acylation of a pre-formed hydantoin ring is a common strategy for introducing substituents. ontosight.ai The hydantoin ring contains two nitrogen atoms, N1 and N3, both of which can potentially be alkylated or acylated. nih.gov However, the N3-proton is generally more acidic, making the N3 position more susceptible to reaction under basic conditions. nih.gov

To achieve selective N1-acylation with a 2-propylvaleryl group, specific reaction conditions are required. Research has shown that direct N1-selective methylation of hydantoins can be achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov A similar strategy could be employed for the introduction of the 2-propylvaleryl group, likely via the corresponding acyl chloride. The synthesis of 1-(2-propylvaleryl)-hydantoin would therefore typically involve the reaction of a hydantoin precursor with a 2-propylvaleryl group donor through a condensation or alkylation reaction. ontosight.ai

Multicomponent Reaction Sequences for Hydantoin, 1-(2-propylvaleryl)- Precursors

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. jsynthchem.com The Bucherer-Bergs reaction is a prime example of an MCR used for hydantoin synthesis. jsynthchem.comnih.gov While the classical Bucherer-Bergs reaction produces N-unsubstituted hydantoins, modifications can be designed to generate precursors for N1-acylated products. nih.gov

For instance, a sequential MCR approach could be employed. A multicomponent reaction could first be used to construct a suitably protected or functionalized hydantoin intermediate. nih.gov Following this, a subsequent deprotection and acylation step would introduce the 2-propylvaleryl group at the N1 position. This strategy allows for the rapid assembly of molecular complexity and the creation of libraries of substituted hydantoins. nih.gov

Stereoselective Synthesis of Hydantoin, 1-(2-propylvaleryl)- Analogues

The stereochemistry of hydantoin derivatives can be crucial for their biological activity. Stereoselective synthesis aims to control the spatial arrangement of atoms in the final product. For analogues of 1-(2-propylvaleryl)-hydantoin, particularly those with a chiral center at the C5 position of the hydantoin ring, controlling the stereochemistry is of significant interest.

One approach to achieve stereoselectivity is to start with enantiomerically pure starting materials, such as chiral α-amino acids, in a modified Urech synthesis. organic-chemistry.org Recent developments have shown that using specific reagents can prevent epimerization at the α-carbon during the reaction. organic-chemistry.org Another strategy involves the use of chiral catalysts or auxiliaries in the synthetic sequence to induce stereoselectivity. While the direct stereoselective synthesis of 1-(2-propylvaleryl)-hydantoin itself is not extensively documented, the principles of asymmetric synthesis applied to hydantoins can be adapted to produce chiral analogues.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101564-72-1 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2-propylpentanoyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H18N2O3/c1-3-5-8(6-4-2)10(15)13-7-9(14)12-11(13)16/h8H,3-7H2,1-2H3,(H,12,14,16) |

InChI Key |

QMIKQDZKBPDEAU-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)N1CC(=O)NC1=O |

Canonical SMILES |

CCCC(CCC)C(=O)N1CC(=O)NC1=O |

Other CAS No. |

101564-72-1 |

Synonyms |

Hydantoin, 1-(2-propylvaleryl)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 1 2 Propylvaleryl Hydantoin

Catalytic Methodologies in Hydantoin Functionalization

Catalytic approaches to modify the hydantoin ring system provide efficient and selective means to introduce a wide array of functional groups. These methods often proceed under milder conditions and with greater functional group tolerance compared to classical synthetic routes. Key catalytic strategies include cross-coupling reactions for C-N and C-C bond formation, as well as C-H functionalization.

The presence of an acyl group at the N-1 position of the hydantoin ring, as in 1-(2-propylvaleryl)-hydantoin, introduces unique reactivity. Notably, N-acyl hydantoins have been identified as effective acyl-transfer reagents in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A significant chemical transformation for N-acyl hydantoins is their participation in Suzuki-Miyaura cross-coupling reactions. In this context, the N-acyl hydantoin serves as an acyl donor, reacting with arylboronic acids to form ketones. This transformation proceeds via the selective cleavage of the C(acyl)-N bond of the hydantoin. acs.orgacs.org

Research has demonstrated that N-acyl-5,5-dimethylhydantoins are stable, readily available, and effective acyl-transfer reagents in the presence of a palladium catalyst. acs.org The reaction is tolerant of a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. acs.org

Detailed Research Findings:

The efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-acyl-5,5-dimethylhydantoins with various arylboronic acids has been systematically studied. The optimal conditions were identified as using a palladium catalyst such as (IPr)Pd(allyl)Cl with a base like potassium carbonate in a solvent like dioxane at elevated temperatures. acs.org

The scope of the reaction is broad, with good to excellent yields obtained for a variety of substrates. For instance, coupling with arylboronic acids bearing electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., trifluoromethyl, formyl, acetyl) proceeds efficiently. acs.org Steric hindrance on the arylboronic acid is also well-tolerated. acs.org Furthermore, the reaction accommodates a range of N-acyl groups on the hydantoin, including those with electron-rich, electron-poor, and sterically demanding substituents. acs.org

Below are interactive data tables summarizing the results of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between N-acyl-5,5-dimethylhydantoins and various arylboronic acids, based on published research findings. acs.org

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Benzoyl-5,5-dimethylhydantoin with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 90 |

| 2 | 4-Methylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 91 |

| 3 | 3-Methylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 85 |

| 4 | 2-Methylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 82 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 88 |

| 6 | 4-Formylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 65 |

| 7 | 4-Acetylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 72 |

| 8 | 2,6-Dimethylphenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 61 |

| 9 | Thiophene-2-boronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 92 |

Table 2: Palladium-Catalyzed Cross-Coupling of Various N-Acyl-5,5-dimethylhydantoins with Phenylboronic Acid

| Entry | N-Acyl Group | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxybenzoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 93 |

| 2 | 4-(Trifluoromethyl)benzoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 85 |

| 3 | 4-Chlorobenzoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 89 |

| 4 | 3-Methylbenzoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 87 |

| 5 | 2-Methylbenzoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 81 |

| 6 | 1-Naphthoyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 84 |

| 7 | 2-Thiophenecarbonyl | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 95 |

These findings suggest that 1-(2-propylvaleryl)-hydantoin would likely undergo a similar palladium-catalyzed cross-coupling with arylboronic acids to yield the corresponding 2-propylvaleryl-substituted aryl ketones. The 2-propylvaleryl group would be transferred from the hydantoin to the aryl ring of the boronic acid.

No Information Found for Hydantoin, 1-(2-propylvaleryl)-

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular pharmacology or biological activities of the chemical compound Hydantoin, 1-(2-propylvaleryl)- .

Searches were conducted to identify preclinical research data on its potential antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties, as well as any elucidation of its molecular mechanisms of action. These searches, however, did not yield any relevant studies or data for this specific hydantoin derivative.

While the broader class of hydantoin derivatives has been the subject of extensive research and has shown a wide range of biological activities, including uses as anticonvulsants, anticancer agents, and antimicrobials, these general findings cannot be specifically attributed to "Hydantoin, 1-(2-propylvaleryl)-" without direct scientific evidence.

Therefore, the requested article focusing solely on the specified compound cannot be generated at this time due to the absence of available research.

Molecular Pharmacology and Biological Activities of Hydantoin, 1 2 Propylvaleryl

Elucidation of Molecular Mechanisms of Action

Target Identification and Engagement Studies

The biological activity of a compound is intrinsically linked to its molecular targets. For the hydantoin (B18101) class of molecules, a diverse range of interactions with biological macromolecules such as enzymes, receptors, and nucleic acids has been reported, leading to a variety of pharmacological effects. nih.gov The specific molecular targets of Hydantoin, 1-(2-propylvaleryl)- are an area of ongoing investigation. However, studies on related hydantoin derivatives have provided insights into potential targets. For instance, the hydantoin scaffold is a key structural feature in compounds designed to interact with specific cellular components, suggesting that Hydantoin, 1-(2-propylvaleryl)- may engage with similar targets. mdpi.com The biological activities of hydantoin derivatives are largely influenced by the nature of the substituents at positions N-1, N-3, and C-5 of the hydantoin ring. mdpi.com

Research into the broader class of hydantoins has revealed immunosuppressive properties. Studies in mice have shown that hydantoin treatment can lead to a reduction in the absolute number of spleen cells and can depress the humoral immune function. nih.gov This suggests that components of the immune system could be potential targets for hydantoin compounds.

Enzyme Inhibition Profiling (e.g., Histone Deacetylase)

A significant area of investigation for compounds structurally related to Hydantoin, 1-(2-propylvaleryl)- is their potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of specific HDACs, particularly class I HDACs such as HDAC1 and HDAC2, has been shown to promote cell death in certain cancer types, including urothelial carcinoma. nih.govnih.gov

While direct enzymatic inhibition data for Hydantoin, 1-(2-propylvaleryl)- is not extensively documented in publicly available literature, its structural similarity to valproic acid, a known HDAC inhibitor, suggests a potential for similar activity. Valproic acid is 2-propylpentanoic acid, and Hydantoin, 1-(2-propylvaleryl)- contains this valproyl moiety attached to a hydantoin ring. The development of HDAC inhibitors often involves modifying the structure of known inhibitors to enhance potency and selectivity. For example, specific inhibitors for HDAC1 and HDAC2, such as romidepsin (B612169) and givinostat, have been identified and have shown significant effects in reducing cancer cell proliferation. nih.gov The anti-inflammatory effects of HDAC inhibitors in microglia have also been linked to the selective inhibition of HDAC1 or HDAC2. nih.gov

Table 1: Examples of Class I HDAC Inhibitors and their Effects

| Inhibitor | Target HDACs | Reported Biological Effect |

| Romidepsin | HDAC1/2 | Reduces proliferation of urothelial carcinoma cells. nih.gov |

| Givinostat | HDAC1/2 | Reduces proliferation of urothelial carcinoma cells. nih.gov |

| MS-275 | HDAC1 | Suppresses cytokine expression in microglia. nih.gov |

| Apicidin | Class I HDACs | Suppresses cytokine expression in microglia. nih.gov |

Protein-Ligand Interaction Dynamics (e.g., Tubulin Polymerization, B-cell lymphoma-2, Kinesin Spindle Proteins)

The interaction of small molecules with key cellular proteins can significantly alter their function, leading to profound biological effects. The potential interactions of Hydantoin, 1-(2-propylvaleryl)- with proteins involved in cell structure and apoptosis are of considerable interest.

Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including cell division. researchgate.net The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Research has shown that certain hydantoin-based compounds can interfere with this process. For example, 5,5-Diphenylhydantoin has been demonstrated to inhibit the polymerization of purified tubulin. This inhibition suggests a direct interaction with tubulin, although it appears to differ in its mode of action from colchicine, another well-known tubulin polymerization inhibitor.

B-cell lymphoma-2 (Bcl-2) Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death. nih.govnih.gov Antiapoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting their survival. nih.govnih.gov The development of small molecules that inhibit these antiapoptotic proteins is a key strategy in cancer therapy. nih.gov These inhibitors, often referred to as BH3 mimetics, work by binding to the BH3-binding groove of the antiapoptotic proteins, thereby preventing them from sequestering pro-apoptotic proteins. nih.govembopress.org While the interaction of Hydantoin, 1-(2-propylvaleryl)- with Bcl-2 family proteins has not been specifically documented, the exploration of novel chemical scaffolds for Bcl-2 inhibition is an active area of research. nih.govresearchgate.net

Kinesin Spindle Proteins (KSP)

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein that is essential for the formation of the bipolar mitotic spindle during cell division. nih.govnih.gov Inhibition of KSP leads to the formation of monopolar spindles and mitotic arrest, making it an attractive target for cancer therapy. nih.gov A number of small molecule inhibitors of KSP have been developed, with diverse chemical structures. While specific data on the interaction of Hydantoin, 1-(2-propylvaleryl)- with KSP is not available, the search for novel KSP inhibitors with improved efficacy and reduced side effects is ongoing. nih.govnih.gov

Receptor-Mediated Activities (e.g., Epidermal Growth Factor Receptor, Smoothened Receptor, Voltage-Gated Sodium Channel Modulation)

The interaction of Hydantoin, 1-(2-propylvaleryl)- with cell surface and intracellular receptors represents another avenue for its pharmacological activity.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, and numerous EGFR inhibitors have been developed for cancer therapy. mdpi.com These inhibitors typically target the kinase domain of the receptor, preventing its activation. While there is no direct evidence of Hydantoin, 1-(2-propylvaleryl)- modulating EGFR activity, the development of novel EGFR inhibitors with different chemical scaffolds remains an important area of research. nih.govnih.gov

Smoothened Receptor (SMO)

The Smoothened (SMO) receptor is a key component of the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and is implicated in the formation of certain cancers when aberrantly activated. nih.gov The hydantoin core has been identified as a key structural feature in a series of diaryl hydantoin analogs that act as inhibitors of the Hedgehog pathway by targeting the SMO receptor. nih.gov Although these studies did not specifically include Hydantoin, 1-(2-propylvaleryl)-, the findings suggest that the hydantoin moiety can effectively interact with the SMO receptor. This interaction occurs at a transmembrane binding site, and modifications to the substituents on the hydantoin core and its attached phenyl rings can significantly impact the potency of these inhibitors. nih.gov

Voltage-Gated Sodium Channel (VGSC) Modulation

Voltage-gated sodium channels (VGSCs) are essential for the generation and propagation of action potentials in excitable cells like neurons. nih.govfsu.edu They are well-established targets for antiepileptic drugs. The hydantoin scaffold is a known pharmacophore for interacting with VGSCs. Studies using comparative molecular field analysis (CoMFA) on a series of 5-phenylhydantoin (B13835) analogues have provided insights into the structural features that enhance binding to the neuronal voltage-dependent sodium channel. nih.gov These studies indicate that the steric and electrostatic properties of the substituents on the hydantoin ring are crucial for high-affinity binding. nih.gov While direct binding data for Hydantoin, 1-(2-propylvaleryl)- is not available, the established activity of other hydantoins at this channel suggests it may also act as a modulator.

Structure Activity Relationship Sar and Computational Studies of Hydantoin, 1 2 Propylvaleryl

Methodological Frameworks for SAR Analysis

The exploration of the SAR of Hydantoin (B18101), 1-(2-propylvaleryl)- and its analogues leverages a variety of computational techniques to build predictive models that correlate molecular structure with anticonvulsant activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how the physicochemical properties of a series of compounds influence their biological activity. For hydantoin derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their anticonvulsant effects. These models often employ a range of descriptors, including those related to topology, geometry, electronics, and thermodynamics, to develop mathematical equations that can predict the activity of new, unsynthesized compounds nih.gov.

In the context of N-acylhydantoins, QSAR studies have highlighted the critical role of lipophilicity, often represented by the logarithm of the partition coefficient (log P), in determining anticonvulsant potency nih.gov. Higher lipophilicity generally leads to better penetration of the blood-brain barrier, a crucial step for CNS-active drugs. For a series of phenylmethylenehydantoins, a QSAR model identified both LUMO (Lowest Unoccupied Molecular Orbital) energy and log P as critical parameters for their anticonvulsant activity, suggesting a complex interplay of electronic and hydrophobic factors nih.gov. While a specific QSAR model for Hydantoin, 1-(2-propylvaleryl)- is not extensively documented in publicly available literature, the principles derived from studies on analogous N-substituted hydantoins and valproic acid analogues provide a solid foundation for predicting its activity nih.gov.

A hypothetical QSAR study on a series of N-acylhydantoins, including Hydantoin, 1-(2-propylvaleryl)-, might involve the descriptors outlined in the table below.

| Descriptor Type | Specific Descriptor | Potential Influence on Anticonvulsant Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences receptor binding interactions and metabolic stability. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket of the target protein. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Crucial for blood-brain barrier penetration and interaction with hydrophobic regions of the receptor. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule, which can relate to its overall shape and flexibility. |

Pharmacophore Development and Validation

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For anticonvulsant agents, several pharmacophore models have been proposed, often incorporating features such as a hydrophobic domain, a hydrogen bond donor/acceptor unit, and an aromatic ring system nih.gov.

While a specific pharmacophore model for Hydantoin, 1-(2-propylvaleryl)- has not been explicitly published, a general model for N-substituted hydantoins with anticonvulsant activity can be inferred. Such a model would likely include:

A Hydrogen Bond Donor/Acceptor (HBD/HBA) site: The hydantoin ring itself provides multiple HBD (at N-3) and HBA (at the two carbonyl oxygens) functionalities, which are crucial for interaction with biological targets nih.gov.

A Hydrophobic Region: The 2-propylvaleryl moiety provides a significant hydrophobic character, which is known to be important for the activity of many anticonvulsants, including valproic acid itself nih.govnih.gov.

An additional hydrophobic or aromatic site: In many potent hydantoin anticonvulsants, a substitution at the C-5 position of the hydantoin ring with a phenyl or other aromatic group is essential for activity pcbiochemres.com. While Hydantoin, 1-(2-propylvaleryl)- is unsubstituted at this position, the bulky and lipophilic 2-propylvaleryl group at N-1 may fulfill a similar role in occupying a hydrophobic pocket within the receptor.

Validation of such a pharmacophore model would involve testing its ability to distinguish between active and inactive hydantoin derivatives from a database of known compounds.

Advanced 3D-QSAR Methodologies (e.g., CoMSIA, CoMFA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields around a series of aligned molecules. These methods generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

A hypothetical CoMFA/CoMSIA study on a series of N-acylhydantoins would likely show:

Steric Contour Maps: Green contours would indicate regions where bulky substituents, like the propyl groups of the 2-propylvaleryl moiety, are favorable for activity. Yellow contours would highlight areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours would pinpoint regions where electropositive groups enhance activity, while red contours would indicate areas where electronegative groups are preferred. This could relate to the carbonyl groups of the hydantoin ring.

These 3D-QSAR approaches offer a powerful visual guide for the design of new, more potent analogues of Hydantoin, 1-(2-propylvaleryl)-.

Structural Determinants of Biological Potency and Selectivity

The anticonvulsant activity of Hydantoin, 1-(2-propylvaleryl)- is intricately linked to the specific arrangement of its structural components. The 2-propylvaleryl group at the 1-position and the integrity and stereochemistry of the hydantoin ring are key determinants of its biological profile.

Role of the 2-Propylvaleryl Moiety and its Stereochemistry at the 1-Position

The N-1 position of the hydantoin ring is a critical site for substitution, and the nature of the substituent at this position significantly influences anticonvulsant activity. The presence of the 2-propylvaleryl group, which is essentially the acyl form of valproic acid, is a key feature of the target molecule. Valproic acid itself is a broad-spectrum anticonvulsant, and its mechanism is thought to involve multiple targets, including an increase in GABAergic transmission and modulation of voltage-gated sodium channels.

The branched nature of the 2-propylvaleryl moiety is likely crucial for its activity. Studies on valproic acid analogues have shown that a substitution at the alpha-position is essential for higher anticonvulsant activity nih.gov. This branching increases the lipophilicity and steric bulk of the molecule, which can enhance its interaction with hydrophobic pockets in its target proteins.

The stereochemistry of the chiral center in the 2-propylvaleryl group (at the carbon to which the propyl groups are attached) could also play a significant role in determining the potency and selectivity of the compound. While specific studies on the stereoselectivity of Hydantoin, 1-(2-propylvaleryl)- are scarce, research on other chiral hydantoin derivatives has demonstrated that anticonvulsant activity can reside primarily in one enantiomer pcbiochemres.com. It is plausible that one enantiomer of Hydantoin, 1-(2-propylvaleryl)- exhibits a better fit within the binding site of its biological target, leading to enhanced activity compared to the other enantiomer or the racemic mixture.

| Structural Feature of 2-Propylvaleryl Moiety | Postulated Role in Anticonvulsant Activity | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Branched Alkyl Chain | Increased lipophilicity for better BBB penetration; enhanced binding to hydrophobic pockets. | Alpha-substitution is crucial for the activity of valproic acid analogues. nih.gov |

| Stereocenter | Enantioselective binding to the target receptor, leading to differences in potency. | Anticonvulsant activity of other chiral hydantoins often resides in a single enantiomer. pcbiochemres.com |

| Acyl Linkage to Hydantoin | Acts as a potential prodrug, releasing valproic acid, or the entire molecule may have its own unique activity. | N-acylhydantoins can exhibit their own pharmacological profile. pcbiochemres.com |

Influence of Hydantoin Ring Modifications (e.g., Chirality, Ring Size)

The hydantoin ring is a well-established pharmacophore in many anticonvulsant drugs. Modifications to this ring system can have a profound impact on biological activity.

Chirality: If the C-5 position of the hydantoin ring is substituted, it becomes a chiral center. Numerous studies on 5-substituted hydantoins have shown that the stereochemistry at this position is a critical determinant of anticonvulsant activity pcbiochemres.com. Typically, one enantiomer is significantly more potent than the other. Although Hydantoin, 1-(2-propylvaleryl)- is unsubstituted at C-5, this principle highlights the importance of stereospecific interactions for hydantoin-based anticonvulsants.

Ring Size and Composition: The five-membered hydantoin ring appears to be optimal for anticonvulsant activity in many cases. Studies comparing hydantoins to structurally related six-membered rings or other heterocyclic systems have often shown a decrease in potency nih.gov. The specific arrangement of the two nitrogen atoms and two carbonyl groups in the hydantoin ring is crucial for establishing the necessary hydrogen bonding and dipolar interactions with the biological target. Even minor modifications, such as replacing one of the carbonyl oxygens with a sulfur atom (to form a thiohydantoin), can alter the electronic properties and, consequently, the biological activity profile of the molecule.

In-Depth Analysis of Hydantoin, 1-(2-propylvaleryl)- Reveals Research Gap

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical compound Hydantoin, 1-(2-propylvaleryl)- are not publicly available. This includes a lack of specific data pertaining to its structure-activity relationship (SAR), the effects of peripheral substituents such as halogenation, and computational studies like conformational analysis and molecular dynamics simulations.

The existence of "Hydantoin, 1-(2-propylvaleryl)-" is confirmed by its presence in chemical catalogs, which provide basic identifiers such as its CAS number (101564-72-1) and molecular formula (C11H18N2O3). chemicalbook.com However, this information does not extend to the detailed biological and computational data required for the requested article.

General studies on hydantoin derivatives as anticonvulsant agents are numerous. These studies establish a broad understanding of the pharmacophore, highlighting the importance of the hydantoin ring and the influence of substituents at the N-1, N-3, and C-5 positions on biological activity. ffhdj.compcbiochemres.comresearchgate.net For instance, some research indicates that the hydantoin ring is particularly crucial for activity in compounds with shorter alkyl side chains. pcbiochemres.com Other studies have explored the impact of various substituents, including alkyl and aryl groups, on anticonvulsant efficacy. nih.gov

However, none of the available research articles or patents specifically mention or provide data for a hydantoin molecule with a 2-propylvaleryl group attached at the N-1 position. Searches for "1-(2-propylvaleryl)hydantoin" and related terms did not yield any specific studies detailing its synthesis, biological evaluation, or computational characterization.

Consequently, the sections of the requested article, "," including the subsections on the "Impact of Peripheral Substituents (e.g., Halogenation Effects)" and "Conformational Analysis and Molecular Dynamics Simulations," cannot be populated with the required detailed and scientifically accurate content due to the absence of primary research on this specific compound.

This lack of information suggests a gap in the current scientific literature regarding the exploration of N-1 acylated hydantoins with branched-chain fatty acid moieties like 2-propylvaleric acid (valproic acid), a well-known antiepileptic drug. The synthesis and study of such a hybrid molecule could be a potential area for future research in the development of novel anticonvulsant agents.

Metabolic Pathways and Biotransformation of Hydantoin, 1 2 Propylvaleryl

Characterization of Metabolic Transformations

Metabolic transformations of Hydantoin (B18101), 1-(2-propylvaleryl)- are characterized by cleavage of the molecule and subsequent functionalization and conjugation of the resulting valproic acid.

While the hydantoin ring itself can be a substrate for enzymatic hydrolysis, the most significant initial metabolic step for Hydantoin, 1-(2-propylvaleryl)- is the cleavage of the N-acyl bond. Structurally related compounds, such as the primary amide of valproic acid (valpromide), are known to be rapidly biotransformed into valproic acid. nih.govnih.govtaylorandfrancis.com This suggests that Hydantoin, 1-(2-propylvaleryl)- likely acts as a prodrug, undergoing enzymatic hydrolysis to release valproic acid (VPA) and a hydantoin remnant. This rapid conversion means that the subsequent metabolic profile is predominantly that of valproic acid. nih.gov

Once valproic acid is released, it undergoes extensive oxidative metabolism through two major routes: mitochondrial β-oxidation and cytochrome P450 (CYP)-mediated oxidation. clinpgx.orgnih.gov

Mitochondrial β-oxidation: This pathway is responsible for metabolizing approximately 40% of a given dose of valproic acid. clinpgx.orgdrugbank.com As a branched-chain fatty acid, VPA is a substrate for the fatty acid β-oxidation pathway within the mitochondria. researchgate.net This process leads to the formation of various metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA. clinpgx.org Some of these metabolites, particularly unsaturated ones like (E)-2,4-diene-VPA, which is formed from the 4-ene-VPA metabolite, are considered reactive. oup.comnih.gov

Cytochrome P450 (CYP) Oxidation: This is considered a minor route, accounting for approximately 10-20% of VPA metabolism. clinpgx.orgdrugbank.comnih.gov This pathway leads to the formation of several key oxidative metabolites through hydroxylation and desaturation. The primary products include 4-ene-VPA (from desaturation) as well as 4-OH-VPA, 5-OH-VPA, and 3-OH-VPA (from hydroxylation). oup.comoup.com

The most significant metabolic pathway for valproic acid in terms of quantity is conjugation with glucuronic acid. nih.govdoi.org This Phase II reaction, known as glucuronidation, accounts for the elimination of 30-50% of the parent compound. clinpgx.orgnih.gov The process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the carboxylic acid group of VPA. doi.org This results in the formation of an ester (acyl) glucuronide, specifically valproate-glucuronide (VPAG). doi.org The addition of the highly polar glucuronic acid group greatly increases the water solubility of the compound, facilitating its excretion in the urine. doi.org VPAG is the major urinary metabolite of valproic acid. nih.gov

Identification of Key Metabolizing Enzymes

Specific enzyme isoforms within the Cytochrome P450 and UGT superfamilies have been identified as the primary catalysts for the metabolism of the valproic acid moiety.

The CYP-mediated oxidation of valproic acid is primarily conducted by the CYP2C subfamily of enzymes, with minor contributions from others.

CYP2C9: This isoform is the predominant enzyme responsible for the formation of the oxidative metabolites 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govoup.comnih.gov Studies using chemical inhibitors and recombinant enzymes have confirmed that CYP2C9 is the main catalyst for these reactions in human liver microsomes. oup.comnih.gov Genetic variants of CYP2C9, such as CYP2C9*3, are associated with reduced enzyme activity and can lead to higher plasma concentrations of VPA. nih.govproquest.com

CYP2A6: This enzyme contributes to the formation of 3-OH-VPA and may also play a role in producing the hepatotoxic 4-ene-VPA metabolite. oup.comnih.govproquest.com

CYP2C19: In vitro studies have not shown significant production of major VPA metabolites by CYP2C19, suggesting its role in VPA clearance is likely minimal. clinpgx.org

The glucuronidation of valproic acid is catalyzed by several UGT isoforms from the UGT1A and UGT2B subfamilies. nih.gov

UGT2B7: This is considered one of the most important isoforms in VPA glucuronidation, demonstrating the highest intrinsic clearance for the formation of VPAG in some studies. doi.orgnih.gov

UGT1A Subfamily: Multiple members of this family are involved. UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 have all been shown to catalyze the formation of valproate-glucuronide in vitro. clinpgx.orgnih.govresearchgate.net

UGT2B15: Some studies have identified UGT2B15 as an enzyme that glucuronidates VPA, although other reports suggest it may be inhibited by VPA without being a substrate. nih.govresearchgate.net

UGT1A1: This particular isoform has been shown to have no activity toward valproic acid glucuronidation. doi.orgnih.gov

The involvement of multiple UGT enzymes highlights the robustness of this primary clearance pathway. ebmconsult.com

Data Tables

Table 1: Summary of Metabolic Pathways for the Valproic Acid Moiety

| Metabolic Pathway | Description | Primary Metabolites | Percentage of Metabolism |

|---|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid to form an ester glucuronide. | Valproate-glucuronide (VPAG) | ~30-50% |

| β-Oxidation | Mitochondrial oxidation pathway for fatty acids. | 2-ene-VPA, 3-OH-VPA, 3-keto-VPA | ~40% |

| CYP450 Oxidation | Oxidation via cytochrome P450 enzymes in the liver. | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | ~10-20% |

Table 2: Key Enzymes in the Metabolism of the Valproic Acid Moiety

| Enzyme Superfamily | Specific Isoform | Metabolic Reaction Catalyzed |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C9 | Formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA |

| CYP2A6 | Formation of 3-OH-VPA, 4-ene-VPA | |

| CYP2B6 | Minor role in VPA oxidation | |

| UDP-Glucuronosyltransferase (UGT) | UGT2B7 | Glucuronidation of VPA to VPAG |

| UGT1A3 | Glucuronidation of VPA to VPAG | |

| UGT1A4 | Glucuronidation of VPA to VPAG | |

| UGT1A6 | Glucuronidation of VPA to VPAG | |

| UGT1A9 | Glucuronidation of VPA to VPAG |

Lack of Publicly Available Research Data on the Metabolism of Hydantoin, 1-(2-propylvaleryl)-

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the metabolic pathways and biotransformation of the chemical compound Hydantoin, 1-(2-propylvaleryl)-. Specifically, no studies were found that investigate the role of hydantoinase and amidohydrolase in its metabolism, nor are there any published in vitro or in vivo metabolite profiling studies for this particular molecule.

The initial search strategy focused on broad terms related to the compound's metabolism, followed by more targeted queries aimed at uncovering specific enzymatic interactions and metabolite identification. Despite these efforts across multiple search iterations, the scientific record appears to contain no specific data for "Hydantoin, 1-(2-propylvaleryl)-".

While general information exists on the function of hydantoinase and amidohydrolase enzymes in the biotransformation of other hydantoin derivatives, and established methodologies for metabolite profiling are widely documented, applying this general knowledge to "Hydantoin, 1-(2-propylvaleryl)-" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article, which was to be strictly structured around the metabolic pathways, specific enzyme activities, and metabolite profiling of Hydantoin, 1-(2-propylvaleryl)-, cannot be generated at this time due to the absence of foundational research on the subject. The creation of scientifically accurate and detailed content as per the user's instructions is contingent on the availability of such primary research data.

Preclinical Drug Discovery and Development Research for Hydantoin, 1 2 Propylvaleryl

Strategies in Hit-to-Lead and Lead Optimization

The journey from an initial "hit" compound to a viable "lead" candidate is a critical phase in drug discovery. This process involves iterative cycles of chemical synthesis and biological testing to improve the compound's properties.

High-Throughput Screening (HTS) in Lead Compound Identification

High-throughput screening (HTS) is a foundational method for identifying initial "hit" compounds from large chemical libraries. For hydantoin-based drug discovery, HTS assays are designed to identify derivatives that interact with a specific biological target. The process involves testing a library, which could potentially include compounds like Hydantoin (B18101), 1-(2-propylvaleryl)-, for activity against a purified enzyme or a cell-based model of a disease. Hits from HTS are typically active in the micromolar range and require further optimization. The suitability of hydantoin scaffolds for generating diverse libraries makes them amenable to HTS campaigns.

Optimization of Potency, Target Selectivity, and Metabolic Stability

Once a hit is identified, the hit-to-lead and lead optimization phases aim to enhance its drug-like properties. For hydantoin derivatives, this involves synthetic modifications to the core structure to improve potency, selectivity, and metabolic stability.

Potency: Chemists synthesize analogs of the initial hit to establish a structure-activity relationship (SAR). This involves modifying different positions on the hydantoin ring to achieve higher binding affinity for the target, often moving from micromolar to nanomolar activity.

Target Selectivity: A crucial aspect of optimization is to ensure the compound interacts selectively with the intended target and not with other related proteins, which could cause side effects. For instance, hydantoin-based enzyme inhibitors are tested against a panel of related enzymes to determine their selectivity profile.

Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. Researchers modify the chemical structure of hydantoin derivatives to block sites of metabolic breakdown, thereby improving their pharmacokinetic properties.

In Vitro Pharmacological Evaluation Platforms

In vitro studies are conducted in a controlled laboratory setting, such as a test tube or a petri dish, to assess the biological activity of a compound.

Biochemical Assays for Target Engagement and Enzyme Kinetics

Biochemical assays are essential for confirming that a hydantoin derivative directly interacts with its intended molecular target. For example, if the target is an enzyme, assays are performed to measure the compound's ability to inhibit the enzyme's activity. These assays can determine the mechanism of inhibition (e.g., competitive, non-competitive) and provide key kinetic parameters like the IC50 (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Cellular Assays for Functional Activity and Pathway Modulation

Cellular assays utilize living cells to evaluate a compound's effect in a more biologically relevant context. For hydantoin derivatives, these assays can confirm that the compound can penetrate the cell membrane and exert its intended effect on a cellular pathway. For example, in cancer research, hydantoin derivatives have been tested for their ability to inhibit the proliferation of cancer cell lines.

Advanced In Vivo Animal Model Applications in Preclinical Assessment

In vivo studies involve the use of living organisms, typically animal models, to evaluate the efficacy and pharmacokinetics of a drug candidate before it can be considered for human trials. While no in vivo data exists specifically for Hydantoin, 1-(2-propylvaleryl)-, the following describes the general application of animal models for hydantoin derivatives.

The choice of animal model depends on the disease being studied. For example, in the development of anticonvulsant hydantoins, rodent models of epilepsy, such as the maximal electroshock (MES) induced seizure model, are commonly used. For anticancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are often employed to assess a compound's ability to inhibit tumor growth in vivo. These studies provide critical information on how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Rational Selection and Design of Animal Models for Specific Research Questions

There is no specific information available in the searched scientific literature regarding the rational selection and design of animal models for preclinical research on Hydantoin, 1-(2-propylvaleryl)-.

Application of In Vivo Efficacy Models and Translational Study Design

No in vivo efficacy data or details on translational study designs for Hydantoin, 1-(2-propylvaleryl)- have been published in the available scientific literature. For related compounds, such as other hydantoin derivatives, anticonvulsant activity is often evaluated in rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pcbiochemres.com

Ex Vivo Animal Tissue Models in Pharmacological Research

There are no specific ex vivo studies on Hydantoin, 1-(2-propylvaleryl)- reported in the public scientific domain.

Integration of In Silico Modeling for Predictive Preclinical Outcomes

While in silico methods are generally applied to hydantoin derivatives to predict their activity, no specific studies focusing on the in silico modeling of Hydantoin, 1-(2-propylvaleryl)- were found. nih.gov

Advanced Analytical and Characterization Techniques for Hydantoin, 1 2 Propylvaleryl Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the connectivity and functional groups within Hydantoin (B18101), 1-(2-propylvaleryl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

One-dimensional (1D) NMR provides foundational information. In the ¹H NMR spectrum of Hydantoin, 1-(2-propylvaleryl)-, signals corresponding to the protons of the 2-propylvaleryl group and the hydantoin ring would be observed. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent proton-proton couplings. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the hydantoin ring and the acyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), offer deeper insights by revealing correlations between nuclei. bas.bg A ¹H-¹H COSY spectrum would establish the coupling relationships between protons on adjacent carbons, confirming the structure of the propylpentyl side chain. bas.bg HSQC and HMBC spectra are used to correlate protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC), respectively. bas.bg This allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. bas.bgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Hydantoin, 1-(2-propylvaleryl)- Note: This table is illustrative, as specific experimental data for this compound is not publicly available. Values are based on typical chemical shifts for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydantoin C=O | N/A | 155-175 |

| Acyl C=O | N/A | 170-180 |

| Hydantoin CH₂ | ~3.5-4.5 | ~45-55 |

| Side Chain CH | ~2.0-3.0 | ~40-50 |

| Side Chain CH₂ | ~1.2-1.7 | ~20-40 |

| Side Chain CH₃ | ~0.8-1.0 | ~10-15 |

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Hydantoin, 1-(2-propylvaleryl)- would exhibit characteristic absorption bands confirming its key structural features. The hydantoin ring would be identified by the stretching vibrations of its two carbonyl (C=O) groups, typically appearing as strong absorptions in the region of 1700-1780 cm⁻¹. The N-H bond of the hydantoin ring would also produce a distinct stretching band around 3200-3300 cm⁻¹. Furthermore, the carbonyl group of the 1-(2-propylvaleryl) substituent would contribute to the carbonyl absorption region, and the various C-H bonds of the alkyl side chain would show stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 2: Expected FTIR Absorption Bands for Hydantoin, 1-(2-propylvaleryl)- Note: This table is illustrative, as specific experimental data for this compound is not publicly available. Values represent typical absorption ranges for the listed functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Hydantoin) | Stretch | 3200-3300 |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=O (Hydantoin & Acyl) | Stretch | 1700-1780 |

| C-N | Stretch | 1200-1350 |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For Hydantoin, 1-(2-propylvaleryl)- (C₁₁H₁₈N₂O₃), the calculated monoisotopic mass is 226.1317 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is particularly useful for identifying metabolites in complex biological samples. researchgate.netnih.gov If Hydantoin, 1-(2-propylvaleryl)- were administered in a biological system, LC-MS could be used to separate and identify potential metabolites from matrices like plasma or urine. nih.govbiomedpharmajournal.org The mass spectrometer would detect ions corresponding to the parent compound as well as new species resulting from metabolic transformations, such as hydrolysis of the acyl group or oxidation of the alkyl side chain. Tandem mass spectrometry (MS/MS) could then be used to fragment these ions, providing structural information to help identify the sites of metabolic modification. biomedpharmajournal.orgnih.gov

Chromatographic Methods for Purification and Quantitative Analysis

The purification and quantitative analysis of "Hydantoin, 1-(2-propylvaleryl)-" are critical steps in its research and development. While specific, published chromatographic methods for this exact molecule are not widely available in scientific literature, established principles and techniques used for structurally related compounds, such as valproic acid, valpromide, and other hydantoin derivatives, provide a strong basis for developing effective separation and quantification protocols. Chromatographic techniques are indispensable for isolating the compound from reaction mixtures and for determining its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For "Hydantoin, 1-(2-propylvaleryl)-", a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This is due to the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A challenge in the HPLC analysis of compounds like "Hydantoin, 1-(2-propylvaleryl)-" can be the lack of a strong chromophore, which is necessary for UV detection. google.com To overcome this, derivatization with a UV-absorbing agent can be employed. google.comnih.govresearchgate.net For instance, derivatizing the hydantoin ring or a potential functional group could enhance its detectability. google.com

Illustrative HPLC Method Parameters for a Related Compound (Valproic Acid)

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50, v/v) e3s-conferences.org |

| Flow Rate | 1.2 mL/min mdpi.com |

| Detection | UV at 210 nm e3s-conferences.orgmdpi.com |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Note: This data is based on methods for valproic acid and serves as a starting point for method development for Hydantoin, 1-(2-propylvaleryl)-.

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov Given that "Hydantoin, 1-(2-propylvaleryl)-" is a derivative of valproic acid, which is amenable to GC analysis, this method holds promise. nih.govnih.govgoogle.com For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound. The use of a flame ionization detector (FID) is common for the analysis of organic compounds like this.

Illustrative GC Method Parameters for a Related Compound (Valproic Acid)

| Parameter | Condition |

|---|---|

| Column | DB-FFAP (30 m × 0.53 mm, 1.0 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Detector Temperature | 280°C (FID) |

| Oven Program | Isothermal at 135°C |

| Internal Standard | Octanoic acid |

Note: This data is based on methods for valproic acid and serves as a starting point for method development for Hydantoin, 1-(2-propylvaleryl)-.

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic method that can be used for the qualitative analysis and purification of "Hydantoin, 1-(2-propylvaleryl)-". It is particularly useful for monitoring the progress of a chemical reaction or for preliminary purity assessments. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The choice of the mobile phase is critical for achieving good separation. Visualization of the spots can be achieved using a variety of methods, including UV light if the compound is fluorescent, or by staining with a suitable reagent.

Illustrative TLC Method Parameters for Hydantoin Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | n-hexane-methanol-diethylamine (80:40:5, v/v/v) |

| Visualization | UV light (254 nm) or staining reagent (e.g., Dragendorff's reagent) |

| Application | Monitoring reaction progress, preliminary purity check |

Note: This data is based on general methods for hydantoin derivatives and serves as a guide for developing a specific method for Hydantoin, 1-(2-propylvaleryl)-.

Comparative Studies and Analog Design of Hydantoin, 1 2 Propylvaleryl

Comparative Analysis with Known Hydantoin (B18101) Pharmaceuticals (e.g., Phenytoin)

Hydantoin, 1-(2-propylvaleryl)- is a structural analog of the well-established anticonvulsant drug, phenytoin (B1677684). While both share the hydantoin core, a key structural difference lies in the substitution at the N-1 position of the hydantoin ring. In Hydantoin, 1-(2-propylvaleryl)-, this position is occupied by a 2-propylvaleryl group, a derivative of valproic acid. Phenytoin, in contrast, features two phenyl groups at the 5-position of the hydantoin ring.

The structure-activity relationships (SAR) of phenytoin-like drugs highlight the importance of the hydantoin ring's ability to form hydrogen bonds for anticonvulsant activity. nih.gov Any alteration to this ring, such as N-methylation, can lead to a decrease in this activity. nih.gov Phenytoin is known to be effective against tonic-clonic and partial seizures. pcbiochemres.com Clinical studies comparing phenytoin with sodium valproate have shown both to be highly effective in controlling tonic-clonic seizures in adults, suggesting valproate can be a first-line treatment option. nih.gov In terms of efficacy and tolerability for anticonvulsant prophylaxis after craniotomy, no significant differences were found between phenytoin and valproate. nih.gov

The anticonvulsant action of phenytoin is linked to its effect on neuronal voltage-dependent sodium channels. nih.gov The ability to form hydrogen bonds and a degree of rotational freedom in its phenyl groups are considered important features for its activity. nih.gov In contrast, valproic acid, the other parent component of Hydantoin, 1-(2-propylvaleryl)-, is a broad-spectrum antiepileptic drug. researchgate.net The hybridization of these two structures in Hydantoin, 1-(2-propylvaleryl)- suggests a potential for a modified or broader mechanism of action, though specific comparative studies on its direct interaction with sodium channels versus phenytoin are not extensively detailed in the provided results.

Table 1: Structural and Activity Comparison

| Feature | Hydantoin, 1-(2-propylvaleryl)- | Phenytoin |

| Core Structure | Hydantoin | Hydantoin |

| Key Substituent | 1-(2-propylvaleryl) group | 5,5-diphenyl groups |

| Known Activity of Parent Compounds | Valproic acid: Broad-spectrum anticonvulsant researchgate.net | Effective against tonic-clonic and partial seizures pcbiochemres.com |

| Primary Mechanism (Phenytoin) | Acts on voltage-dependent sodium channels nih.gov | Not Applicable |

Research on Hydantoin-Thiohydantoin Hybrids

Research into hybrid molecules has extended to creating hydantoin-thiohydantoin hybrids from various starting materials. Thiohydantoins, where a sulfur atom replaces one of the carbonyl oxygens in the hydantoin ring, have been investigated for their biological activities. researchgate.netmdpi.com

Studies on hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives have been conducted to explore their antimicrobial properties. researchgate.netnih.gov These studies synthesized two series of hybrid compounds, with one series featuring an acetic acid group at the N3 atom of the 2-thiohydantoin core. nih.gov The results indicated that some of these hybrids exhibited bacteriostatic activity, particularly against Gram-positive bacteria, and this effect could be enhanced with blue light activation. researchgate.netnih.gov

In the context of anticonvulsant activity, a study on hydantoin/thiohydantoin hybrids derived from cuminaldehyde, a natural product, found that the thiohydantoin derivative (8) showed more potent anti-MES (Maximal Electroshock Seizure) activity compared to its hydantoin counterpart (5) and the standard drug, phenytoin. saspublishers.com Lipophilicity was identified as a crucial factor for the anticonvulsant effect in this series. saspublishers.com Another study synthesized a series of 3-substituted 2-thiohydantoin derivatives and evaluated their anti-epileptic activity using the MES model, finding that all tested compounds displayed some level of activity. researchgate.net However, derivatives of 2-thiohydantoin have also been reported to show weak anticonvulsant activity in the pentylenetetrazole (PTZ) test and no protection in the MES test in other studies. pcbiochemres.com

While these studies focus on the broader class of hydantoin-thiohydantoin hybrids, they underscore the principle of molecular hybridization to modulate biological activity, a strategy directly relevant to analogs of Hydantoin, 1-(2-propylvaleryl)-.

Table 2: Research Findings on Hydantoin-Thiohydantoin Hybrids

| Hybrid Type | Starting Material | Key Findings | Reference |

| Hydantoin/Thiohydantoin Hybrids | Cuminaldehyde | Thiohydantoin analog showed more potent anti-MES activity than the hydantoin analog and phenytoin. saspublishers.com | saspublishers.com |

| 3-Substituted 2-Thiohydantoin Derivatives | Benzil | All synthesized compounds displayed anti-epileptic activity in the MES model. researchgate.net | researchgate.net |

| 2-Thiohydantoin and 2-Quinolone Hybrids | 2-Thiohydantoin and 2-Quinolone | Showed bacteriostatic activity, particularly against Gram-positive bacteria. researchgate.netnih.gov | researchgate.netnih.gov |

Evaluation of Bicyclic Hydantoin Analogues

The exploration of hydantoin analogues has included the synthesis and evaluation of bicyclic systems to understand the structural requirements for anticonvulsant activity. Research on bicyclic hydantoins with a bridgehead nitrogen has shown that these compounds were significantly less potent in binding to the neuronal voltage-dependent sodium channel compared to their monocyclic counterparts. nih.gov

For instance, the bicyclic hydantoin 1,8-diaza-9,10-dioxo-7-phenylbicyclo[5.2.1]decane showed good anti-MES anticonvulsant activity in mice but was a much weaker binder to the sodium channel. nih.gov This suggests that its anticonvulsant effect might arise from a different mechanism. nih.gov The study also indicated that N3-alkylation of hydantoins dramatically reduces their sodium channel-binding activity, and a free imide NH group may enhance binding. nih.gov

These findings are critical in the context of designing analogs of Hydantoin, 1-(2-propylvaleryl)-, as they highlight that constraining the hydantoin ring into a bicyclic system can significantly alter its interaction with key biological targets like the sodium channel, potentially leading to different pharmacological profiles.

Pharmacophoric Hybridization Strategies

Pharmacophoric hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.govnih.gov The goal is to create a new hybrid compound with potentially enhanced activity, a different selectivity profile, or a multi-target mechanism of action. nih.govmdpi.com This approach is particularly relevant to Hydantoin, 1-(2-propylvaleryl)-, which is itself a hybrid of valproic acid and the hydantoin scaffold.

The development of new drugs through hybridization is a growing area of research aimed at addressing complex diseases. mdpi.comrsc.org For example, new hybrid compounds have been synthesized by linking the valproic acid structure with other anticonvulsant or anti-inflammatory scaffolds. nih.gov One such hybrid, combining valproic acid with a butylparaben (B1668127) scaffold, demonstrated significant antiseizure activity in preclinical models. nih.gov This highlights the potential of creating hybrid structures to treat multifactorial diseases like epilepsy. nih.gov

Another example is the hybridization of diaryl pyrazolines and the imidazolidine-2,4-dione (hydantoin) scaffold to create new anti-cancer agents. nih.gov This strategy led to the discovery of a potent compound that was significantly more effective than its parent structures. nih.gov These examples demonstrate the power of pharmacophoric hybridization to generate novel chemical entities with improved therapeutic potential, a principle that underpins the very existence and further development of analogs of Hydantoin, 1-(2-propylvaleryl)-.

Emerging Research Frontiers and Future Perspectives for Hydantoin, 1 2 Propylvaleryl

Innovations in Synthesis and Derivatization

The generation of novel hydantoin (B18101) derivatives, including those related to Hydantoin, 1-(2-propylvaleryl)-, is propelled by significant advancements in synthetic chemistry. Traditional methods like the Bucherer-Bergs reaction, which synthesizes hydantoins from carbonyl compounds, and the Urech reaction, which cyclizes urea (B33335) derivatives of amino acids, are being refined and supplemented by more efficient and sustainable techniques. jscimedcentral.combeilstein-journals.org

Recent innovations focus on improving yield, reducing reaction times, and enabling the creation of diverse chemical libraries for high-throughput screening. A notable advancement is the use of microwave-assisted synthesis. This method has been successfully employed for a one-pot, two-step synthesis of 5-monosubstituted hydantoins directly from amino acids, offering a rapid, eco-friendly, and scalable protocol that is tolerant of a wide range of functional groups. beilstein-journals.orgresearchgate.net This approach aligns with the principles of green chemistry by minimizing the use of hazardous reagents and energy consumption. beilstein-journals.org

Furthermore, solid-phase synthesis techniques have been developed to construct libraries of hydantoin and thiohydantoin compounds. mdpi.com These methods, which often involve the cyclization of resin-bound dipeptides, are highly amenable to combinatorial chemistry, allowing for the systematic variation of substituents at multiple positions on the hydantoin core. mdpi.comnih.gov For derivatives like Hydantoin, 1-(2-propylvaleryl)-, which combines the hydantoin scaffold with a valproic acid moiety, synthetic strategies often begin with valproic acid itself. It can be converted to more reactive intermediates, such as an acid chloride by reacting it with thionyl chloride, which can then be coupled with other molecules. ispub.com For instance, reacting the acid chloride with hydrazine (B178648) hydrate (B1144303) produces corresponding hydrazides, which serve as versatile building blocks for further derivatization. ispub.com

Application of Omics Technologies in Understanding Biological Interactions

Understanding the precise molecular mechanisms by which a compound like Hydantoin, 1-(2-propylvaleryl)- exerts its effects is crucial for its development. Modern systems biology, powered by "omics" technologies, offers an unprecedented, holistic view of cellular processes. nih.gov These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the large-scale analysis of genes, mRNA transcripts, proteins, and metabolites within a biological system. mdpi.com

The ultimate goal of applying omics is to identify the molecular signatures of a compound's activity and to understand how it causes even tiny perturbations in complex biological pathways. nih.gov For a novel hydantoin derivative, these technologies could be applied as follows:

Transcriptomics , using tools like RNA-sequencing, could reveal which genes are up- or down-regulated in cells exposed to the compound, providing clues about the cellular pathways being modulated. nih.gov

Proteomics , often employing mass spectrometry, can identify changes in the abundance and post-translational modification of proteins, helping to pinpoint specific enzyme targets or signaling cascades affected by the drug. nih.gov

Metabolomics analyzes the complete set of small-molecule metabolites, offering a functional readout of the cellular state and revealing how the compound alters cellular metabolism. nih.gov

By integrating data from these different omics levels, researchers can construct comprehensive network models of the drug's interactions, moving beyond a single-target perspective to a systems-level understanding of its biological impact. mdpi.com While specific omics studies on Hydantoin, 1-(2-propylvaleryl)- are not yet prevalent, this approach represents a major frontier for elucidating its mechanism of action and identifying potential biomarkers for its effects.

Development of Artificial Intelligence and Machine Learning Models for Drug Design

The design and optimization of new drug candidates have been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery process. mdpi.comcrimsonpublishers.com For a scaffold like hydantoin, AI and ML models are being applied at multiple stages.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These ML-based models, using algorithms like Support Vector Machines (SVM) or Random Forests, learn the relationship between the chemical structures of various hydantoin derivatives and their biological activity. nih.gov This allows for the in silico prediction of the potency of newly designed compounds, enabling chemists to prioritize the synthesis of the most promising candidates. researchgate.net

Furthermore, generative AI models are employed for de novo drug design. nih.govmdpi.com These algorithms, such as Generative Adversarial Networks (GANs), can create entirely new molecular structures from scratch that are optimized to have desired properties, such as high affinity for a specific biological target and favorable pharmacokinetic profiles. crimsonpublishers.com AI is also critical for structure-based drug design, where it can predict how a potential drug molecule will bind to the 3D structure of a target protein, and for screening vast virtual libraries of compounds to identify potential hits. nih.gov

Exploration of New Therapeutic Areas for Hydantoin Derivatives

While the hydantoin scaffold has historical roots in epilepsy treatment, current research is revealing its potential across a much broader range of diseases. jddtonline.infowisdomlib.orgresearchgate.net The structural versatility of hydantoin derivatives allows them to interact with a wide variety of biological targets, opening up new therapeutic frontiers. researchgate.netnih.gov

Anticancer Activity: This is one of the most intensely researched new areas. Hydantoin derivatives are being investigated as potent anticancer agents through several mechanisms of action. ekb.eg They have shown activity as:

Sirtuin (SIRT) Inhibitors: Inhibition of sirtuins is a promising strategy for cancer chemotherapy. chemicalbook.com

B-cell lymphoma-2 (Bcl-2) Inhibitors: Targeting Bcl-2 can induce apoptosis in cancer cells. wisdomlib.org

Kinase Inhibitors: Certain derivatives have been identified as potent inhibitors of kinases involved in tumor growth and angiogenesis, such as VEGFR2. researchgate.net

HDAC Inhibitors: Hydantoin-based compounds have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), which is overexpressed in many tumors. ekb.eg

These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and cervical (HeLa) cancers. researchgate.netresearchgate.netmdpi.com

Anti-inflammatory and Immune Modulation: Research has uncovered the potential for hydantoins to act as anti-inflammatory agents. wisdomlib.org Some derivatives function as inhibitors of tumor necrosis factor-α converting enzyme (TACE), a key player in inflammatory diseases like rheumatoid arthritis. wisdomlib.org

Central Nervous System (CNS) Disorders: Beyond epilepsy, hydantoins are being explored for other neurotropic properties. ffhdj.com Studies are investigating their potential as antidepressants and for the treatment of other neurodegenerative diseases, building on the known CNS activity of the scaffold. wisdomlib.orgffhdj.com

Other Potential Applications: The pharmacological activity of hydantoin derivatives also extends to potential treatments for cardiac arrhythmias (as α1-adrenoceptor antagonists), microbial infections, and metabolic diseases. researchgate.netbeilstein-journals.orgchemicalbook.com

Methodological Advancements in Preclinical Evaluation

The exploration of new therapeutic areas for hydantoin derivatives is underpinned by a robust and evolving set of preclinical evaluation methods. These methodologies are essential for characterizing the activity and selectivity of new compounds like Hydantoin, 1-(2-propylvaleryl)-.

For assessing anticonvulsant activity , the primary screening models remain the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) induced seizure tests in rodents. jscimedcentral.comresearchgate.net These are often supplemented by a panel of other chemically-induced seizure models (e.g., using picrotoxin, nicotine, or camphor) to better understand the mechanism of action. ffhdj.comffhdj.com

To evaluate neurotropic and psychotropic effects , researchers employ a battery of behavioral tests. The "elevated plus maze" and "open field" tests are used to assess anxiolytic properties, while the "forced swimming" test can indicate potential antidepressant activity. ffhdj.comffhdj.com Neurotoxicity is commonly checked using the "rotating rod" test, which assesses motor coordination. ffhdj.com

In the realm of anticancer evaluation , the initial screening is typically performed in vitro using cytotoxicity assays like the MTT assay against a panel of human cancer cell lines. researchgate.net For promising compounds, this is followed by more specific in vitro assays to determine their effect on specific molecular targets, such as kinase inhibition assays. researchgate.net

The structural characterization of all newly synthesized compounds is a critical first step, relying on a suite of analytical techniques including Nuclear Magnetic Resonance (1H- and 13C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the identity and purity of the molecule. ispub.comresearchgate.net

Table of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing hydantoin derivatives, including 1-(2-propylvaleryl)-hydantoin?

- Hydantoins are typically synthesized via cyclization reactions involving glycine derivatives or substituted urea intermediates. For example, glycine can be esterified and reacted with potassium cyanate to form hydantoin precursors, which are cyclized under acidic conditions . Specific derivatives like 5-(4-chlorophenyl)-5-methylhydantoin are synthesized via nucleophilic substitution using ketones and hydantoin precursors under optimized conditions (e.g., 45.6% yield via method B) . For 1-(2-propylvaleryl)-hydantoin, analogous methods involving valeryl chloride and hydantoin substrates may apply, though direct evidence for this derivative is limited (see CAS 101564-72-1) .

Q. How can hydantoin isoforms be distinguished using spectroscopic and chromatographic techniques?